N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent.
Mechanism of Action
N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase. It binds to a specific site on the polymerase enzyme and prevents it from functioning properly. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not appear to have any significant effects on cellular metabolism or viability. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide is its broad-spectrum antiviral activity. It has shown efficacy against a variety of viruses, which makes it a promising candidate for the development of new antiviral drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more efficient formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a therapeutic agent for viral infections.
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide has shown promise as an antiviral agent against a variety of viruses, including dengue virus, West Nile virus, and hepatitis C virus. In vitro studies have demonstrated that this compound can inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. In vivo studies have also shown that this compound can reduce viral load and improve survival rates in animal models of viral infection.
properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(2)11(15)13-9-5-8(12)10(14(16)17)4-7(9)3/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSOAUOCSMMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C(C)C)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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